2-[(E)-2-pyridin-2-ylvinyl]phenol
Overview
Description
2-[(E)-2-pyridin-2-ylvinyl]phenol is an organic compound that belongs to the class of phenols It consists of a phenol group attached to a vinyl group, which is further connected to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-pyridin-2-ylvinyl]phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of aryl halides. For example, the reaction of 2-bromopyridine with a phenol derivative under basic conditions can yield the desired product . Another method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent . This method is mild, green, and highly efficient, providing good to excellent yields without the need for chromatographic purification.
Industrial Production Methods
Industrial production of phenolic compounds, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Methods such as the hydroxylation of benzene, oxidation of cumene, and hydrolysis of diazonium salts are commonly employed . These methods are scalable and can be adapted for the production of various substituted phenols.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-pyridin-2-ylvinyl]phenol undergoes several types of chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using reagents such as potassium permanganate or chromium trioxide.
Reduction: Quinones can be reduced back to phenols using reducing agents like sodium borohydride.
Electrophilic Substitution: The phenol group is highly reactive towards electrophilic aromatic substitution, allowing for reactions such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄)
Electrophilic Substitution: Nitric acid (HNO₃), halogens (Cl₂, Br₂), sulfuric acid (H₂SO₄)
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Electrophilic Substitution: Substituted phenols (e.g., nitrophenols, halophenols)
Scientific Research Applications
2-[(E)-2-pyridin-2-ylvinyl]phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(E)-2-pyridin-2-ylvinyl]phenol involves its interaction with various molecular targets and pathways. Phenolic compounds are known to interfere with bacterial cell wall synthesis, DNA replication, and enzyme production . The hydroxyl group in the phenol moiety can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the vinyl and pyridine groups can participate in various chemical interactions, enhancing the compound’s biological activity.
Comparison with Similar Compounds
2-[(E)-2-pyridin-2-ylvinyl]phenol can be compared with other phenolic compounds such as:
Phenol: A simple phenolic compound with antiseptic and disinfectant properties.
2-(Pyridin-2-yl)pyrimidine: A compound with a pyridine ring similar to this compound, known for its antifibrotic activities.
Hydroxybenzene: Another name for phenol, commonly used in various industrial applications.
The uniqueness of this compound lies in its combined phenol, vinyl, and pyridine moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(E)-2-pyridin-2-ylethenyl]phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-13-7-2-1-5-11(13)8-9-12-6-3-4-10-14-12/h1-10,15H/b9-8+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGALKDRRMKWHN-CMDGGOBGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=CC=CC=N2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=CC=CC=N2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19087-55-9 | |
Record name | ALPHA-(2-PYRIDYLMETHYLENE)-O-CRESOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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